2,3,3-Trichloroprop-2-en-1-yl (2-chlorophenyl)carbamate
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Overview
Description
2,3,3-Trichloroprop-2-en-1-yl (2-chlorophenyl)carbamate is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trichloroprop-2-en-1-yl (2-chlorophenyl)carbamate typically involves the reaction of 2,3,3-Trichloroprop-2-en-1-ol with 2-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trichloroprop-2-en-1-yl (2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
2,3,3-Trichloroprop-2-en-1-yl (2-chlorophenyl)carbamate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,3,3-Trichloroprop-2-en-1-yl (2-chlorophenyl)carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A carbamate ester used as a fungicide.
2,3,3-Trichloro-2-propen-1-yl (4-chlorophenyl)carbamate: A structurally similar compound with different substitution patterns.
Uniqueness
2,3,3-Trichloroprop-2-en-1-yl (2-chlorophenyl)carbamate is unique due to its specific substitution pattern and reactivity. This makes it suitable for applications where other similar compounds may not be effective.
Properties
CAS No. |
62603-98-9 |
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Molecular Formula |
C10H7Cl4NO2 |
Molecular Weight |
315.0 g/mol |
IUPAC Name |
2,3,3-trichloroprop-2-enyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H7Cl4NO2/c11-6-3-1-2-4-8(6)15-10(16)17-5-7(12)9(13)14/h1-4H,5H2,(H,15,16) |
InChI Key |
UQLCMCWXRKBEBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OCC(=C(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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